Lysostaphin
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Overview
Description
Lysostaphin is a 27 KDa glycylglycine endopeptidase, an antibacterial enzyme capable of cleaving the crosslinking pentaglycine bridges found in the cell wall peptidoglycan of certain staphylococci . It was first isolated from a culture of Staphylococcus simulans by Schindler and Schuhardt in 1964 . This compound functions as a bacteriocin (antimicrobial) against Staphylococcus aureus, making it a highly effective agent against both actively growing and quiescent bacteria .
Preparation Methods
Lysostaphin is synthesized as a preproenzyme of 493 amino acids, initiated into the secretory pathway by an N-terminal leader peptide of 36 amino acids . The proenzyme is released into the culture medium and contains 15 tandem repeats of 13 amino acid length at the N-terminal end . Industrial production methods involve recombinant expression for low-cost production and in situ biocontrol .
Chemical Reactions Analysis
Lysostaphin undergoes specific enzymatic reactions due to its nature as a zinc metalloenzyme. It has activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase . The primary reaction involves cleaving the glycine-glycine bonds unique to the interpeptide cross-bridge of the Staphylococcus aureus cell wall . The major products formed from these reactions are di- and triglycine peptides .
Scientific Research Applications
Lysostaphin has a wide range of scientific research applications:
Mechanism of Action
Lysostaphin exerts its effects by cleaving the pentaglycine cross-bridges in the peptidoglycan of the Staphylococcus aureus cell wall . This action is facilitated by its N-terminal catalytic domain, a zinc-dependent endopeptidase . The enzyme’s specificity is promoted by its C-terminal cell wall targeting domain, which selectively binds to the pentaglycine bridges .
Comparison with Similar Compounds
Lysostaphin is unique due to its specific lytic action against Staphylococcus aureus. Similar compounds include other bacteriocins produced by Gram-positive bacteria, such as lysozyme and other murein hydrolases . Compared to commonly used antibiotics like vancomycin, this compound demonstrates greater antibacterial activity in vitro .
Properties
CAS No. |
200443-93-2 |
---|---|
Molecular Formula |
C74H112Cl2N6O11 |
Molecular Weight |
1332.6 g/mol |
IUPAC Name |
1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |
InChI |
InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |
InChI Key |
JITWMWVPQUZNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |
Origin of Product |
United States |
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